molecular formula C20H18N2O B8526845 2-(4-Ethoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-49-8

2-(4-Ethoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole

Cat. No.: B8526845
CAS No.: 76145-49-8
M. Wt: 302.4 g/mol
InChI Key: NCSSOQCKAGZHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a useful research compound. Its molecular formula is C20H18N2O and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76145-49-8

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3-methylbenzo[e]benzimidazole

InChI

InChI=1S/C20H18N2O/c1-3-23-16-11-8-15(9-12-16)20-21-19-17-7-5-4-6-14(17)10-13-18(19)22(20)2/h4-13H,3H2,1-2H3

InChI Key

NCSSOQCKAGZHAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(N2C)C=CC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 11.16 g (0.06 mole) of 2-methylamino-1-nitrosonaphthalene in 800 cc of toluene is hydrogenated at room temperature and at the atmospheric pressure in the presence of 3 g of Palladium-on-carbon. After one hour, when the theoretical amount of hydrogen has been consumed, 9 cc (0.06 mole) of 4-ethoxy benzaldehyde are added and the obtained reaction mixture is heated to the reflux temperature under an inert atmosphere for about 3 hours. The water which forms during the reaction distillates as binary azeotrope with toluene and is separated through a Dean-Stark apparatus. Then further 1.5 g of 5% Palladium-on-carbon are added and reflux is prolonged for two additional hours. Filtration of the hot solution followed by concentration of the filtrate to dryness under vacuum affords a residue which has been purified by cristallization from ethyl acetate. Yield 14.5 g (80%) M.p. 138°-9° C.
Quantity
11.16 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.